

Comprehensive Technical Guide: TWS119 as a Glycogen Synthase Kinase-3 β Inhibitor

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Compound Focus: Tws119

CAS No.: 601514-19-6

Cat. No.: S007607

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Compound Profile and Basic Properties

TWS119 is a potent, cell-permeable small molecule inhibitor that selectively targets glycogen synthase kinase-3 β (GSK-3 β), a serine/threonine kinase involved in multiple signaling pathways. This synthetic compound belongs to the pyrrolopyrimidine class and has emerged as a valuable research tool for investigating Wnt/ β -catenin signaling and its downstream biological effects [1] [2].

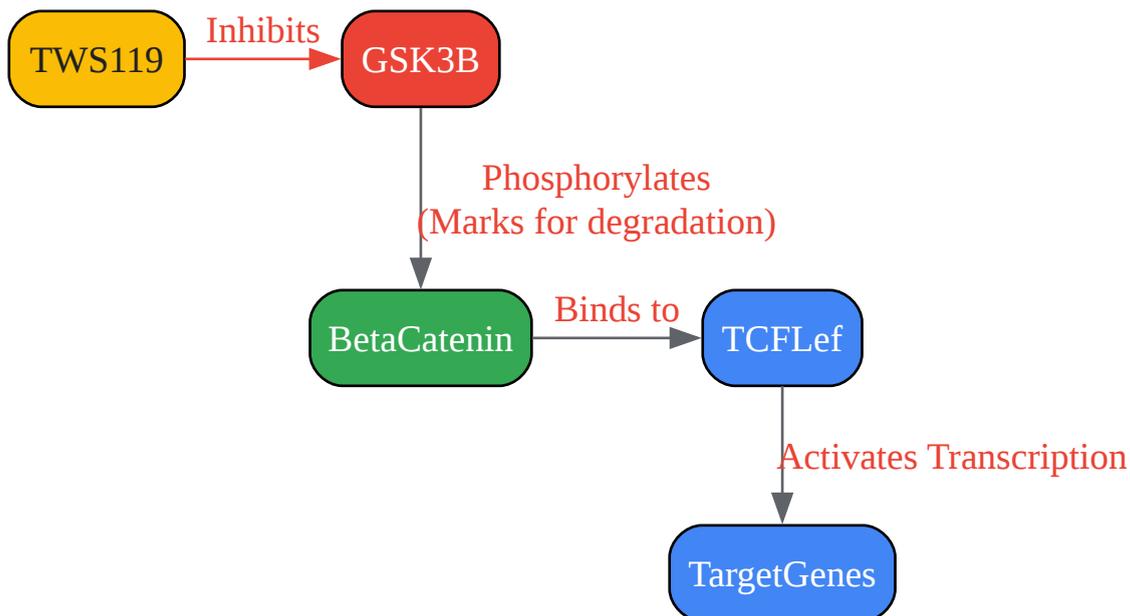
- **Chemical Characteristics:** **TWS119** has a molecular weight of 318.33 Da and molecular formula of C₁₈H₁₄N₄O₂ (CAS Number: 601514-19-6). The compound features a 3-aminophenyl moiety linked to a pyrrolopyrimidine core with a phenolic substituent, contributing to its biological activity [2] [3].
- **Manufacturer Specifications:** **TWS119** is commercially available from multiple suppliers with purity typically exceeding 95-97%. According to quality control data, the compound demonstrates batch-to-batch consistency with purity up to 99.76% as verified by HPLC analysis [1] [3].
- **Solubility and Storage:** For research applications, **TWS119** is soluble in DMSO at concentrations up to 64 mg/mL (approximately 201 mM), but is insoluble in water or ethanol. Suppliers recommend storing the compound solid at -20°C under desiccating conditions to maintain stability for up to 12 months [1] [3].

Mechanism of Action and Signaling Pathways

Primary Molecular Mechanism

GSK-3 β operates as a critical regulatory kinase in multiple cellular processes, and its inhibition by **TWS119** triggers profound changes in downstream signaling events. **TWS119** functions as an **ATP-competitive inhibitor** with high specificity for GSK-3 β , demonstrating an IC₅₀ of 30 nM in cell-free assays [1] [3]. The compound binds tightly to the kinase domain with a dissociation constant (K_d) of 126 nM as quantified by surface plasmon resonance (SPR) [1]. This binding effectively blocks GSK-3 β 's ability to phosphorylate its downstream substrates, leading to accumulation and nuclear translocation of β -catenin, a key effector of the canonical Wnt signaling pathway [4] [5].

The following diagram illustrates the core signaling mechanism of **TWS119**:



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*GSK-3 β phosphorylates β -catenin, marking it for proteasomal degradation. **TWS119** inhibits GSK-3 β , enabling β -catenin accumulation and translocation to the nucleus, where it activates TCF/Lef-mediated transcription of target genes.*

Pathway Crosstalk and Secondary Effects

Beyond the canonical Wnt/ β -catenin pathway, **TWS119** influences several interconnected signaling networks. Research demonstrates that **TWS119** modulates a **crosstalk between Wnt and Notch signaling** pathways. In models of hypoxic-ischemic brain damage, **TWS119** simultaneously activated Wnt signaling while suppressing Notch signaling, resulting in neuroprotective effects [6]. This pathway interdependence highlights the complex regulatory networks affected by GSK-3 β inhibition.

The compound also affects **mTOR signaling and metabolic pathways**, particularly in immune cells. Treatment with **TWS119** promotes the maintenance of stem cell-like properties in T cells by modulating their metabolic programming, shifting them from effector-like oxidative phosphorylation to a more glycolytic phenotype characteristic of memory T cells [7]. This metabolic reprogramming contributes to the enhanced self-renewal capacity observed in TSCM (stem cell-like memory T cells) following **TWS119** treatment.

Research Applications and Key Findings

Quantitative Summary of Biological Effects

Table 1: Experimentally Determined Effects of **TWS119** Across Biological Systems

Biological System	Concentration/Dose	Observed Effects	References
Neuroscience Research	30 mg/kg (in vivo) 1-5 μ M (in vitro)	Promoted neuronal differentiation Reduced neuronal apoptosis Enhanced synaptic protein expression Improved cognitive function	[8] [6]
Immunology & T-cell Biology	2.5-5 μ M (in vitro)	Induced TSCM generation Enhanced IL-2 production Preserved naive T-cell phenotype Reduced IFN- γ production	[9] [7]
Oncology Research	1-10 μ M (in vitro)	Inhibited epithelial-mesenchymal transition Reduced cancer stem cell properties Selectively killed mesenchymal-like TNBC cells	[4]
Aquaculture Studies	16 mg/kg (dietary)	Improved growth performance Enhanced immunity to <i>V. parahaemolyticus</i> Modulated ribosome pathway and energy	

metabolism | [5] | | **Biochemical Assays** | 30 nM (cell-free) | IC₅₀ for GSK-3β inhibition K_d = 126 nM (binding affinity) | [1] |

Neuroscience Applications

In neurological research, **TWS119** has demonstrated significant **neuroprotective and differentiation-promoting properties**. In models of hypoxic-ischemic brain damage in neonatal rats, **TWS119** treatment (30 mg/kg, intraperitoneal injection) promoted neuronal differentiation by modulating cell cycle regulators—decreasing Cyclin D1 expression while increasing p21 expression [8]. This alteration in cell cycle progression facilitated the transition from neural stem cell proliferation to neuronal differentiation.

The compound also exhibits **functional benefits in brain injury models**. Treatment with **TWS119** improved tissue structure, reduced apoptosis, and increased synaptic protein expression following hypoxic-ischemic insult [6]. These morphological improvements corresponded with functional recovery, suggesting potential therapeutic applications for various neurological disorders. The neuroprotective effects appear mediated through simultaneous activation of Wnt signaling and suppression of Notch signaling, demonstrating the pathway crosstalk modulated by GSK-3β inhibition [6].

Immunology and Cancer Immunotherapy

TWS119 has emerged as a valuable tool for **enhancing T-cell-based immunotherapies**. The compound arrests effector T-cell differentiation and generates CD8⁺ stem cell-like memory T cells (TSCM) characterized by enhanced self-renewal capacity and multipotency [9] [7]. These TSCM cells demonstrate superior persistence and antitumor activity compared to conventionally differentiated T cells, making them particularly valuable for adoptive cell therapies.

In tumor-infiltrating lymphocytes (TILs) from human lung cancer, **TWS119** exhibited differential effects on CD4⁺ and CD8⁺ T-cell subsets. While it preserved naive T-cells and CD8⁺ TSCM populations, it simultaneously induced CD8⁺ effector T-cell proliferation in TILs [9]. Interestingly, unlike its effects on T-cells from healthy donors, **TWS119** did not inhibit IFN-γ production in TILs while significantly enhancing IL-2 production across multiple T-cell subsets [9]. This distinct cytokine modulation profile suggests potential applications for improving TIL persistence and function in cancer immunotherapy.

Oncology and Cancer Stem Cell Research

In cancer biology, **TWS119** has demonstrated **selective activity against aggressive cancer subtypes**. In triple-negative breast cancer (TNBC) models, GSK-3 β inhibitors including **TWS119** selectively killed cancer cells with mesenchymal attributes while sparing those with epithelial properties [4]. This selectivity is particularly valuable given the association between mesenchymal features and treatment resistance in TNBC.

The compound also effectively **suppresses cancer stem cell (CSC) properties**. Treatment with **TWS119** reduced mammosphere formation and decreased the expression of CSC surface markers (CD44+/CD24-) in mesenchymal-like cancer cells [4]. These effects on CSCs correlate with the inhibition of epithelial-mesenchymal transition (EMT), a process critical for tumor progression and metastasis. The higher expression of GSK-3 β in TNBC patients with poorer overall survival further supports GSK-3 β as a potential therapeutic target for these aggressive cancers [4].

Experimental Protocols and Methodologies

In Vitro T-Cell Differentiation Protocol

Objective: To generate stem cell-like memory T cells (TSCM) using **TWS119** for enhanced persistence in adoptive cell therapy.

- **Cell Preparation:** Isolate naive CD8+ T cells from human peripheral blood or mouse spleen using magnetic or fluorescence-activated cell sorting. Culture in complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin [7].
- **Activation and Treatment:** Activate T cells using plate-bound anti-CD3 (5 μ g/mL) and soluble anti-CD28 (2 μ g/mL) antibodies. Add **TWS119** to a final concentration of 2.5-5 μ M from a DMSO stock solution. Include vehicle control (DMSO only) for comparison [7] [1].
- **Culture Conditions:** Maintain cells at 37°C in 5% CO₂ for 5-7 days. For human T cells, include IL-7 (10 ng/mL) and IL-15 (10 ng/mL) in the culture medium to support TSCM generation [7].
- **Phenotypic Analysis:** Harvest cells and stain for TSCM markers: CD45RA, CD45RO, CD62L, CD95, CCR7, and CD122. Analyze by flow cytometry. TSCM population typically exhibits CD45RA+CD45RO-CD62L+CCR7+CD95+ phenotype [7].
- **Functional Assays:** Assess self-renewal capacity through serial stimulation assays and multilineage differentiation potential by tracking effector and memory subset generation upon restimulation [7].

In Vivo Administration for Neurological Studies

Objective: To evaluate the neuroprotective effects of **TWS119** in hypoxic-ischemic brain damage models.

- **Animal Model:** Use postnatal day 3-10 Sprague-Dawley rats to model preterm infant brain injury. Anesthetize pups with isoflurane and expose the left common carotid artery through a midline neck incision [8] [6].
- **Hypoxic-Ischemic Induction:** Ligate the carotid artery completely and return animals to their dam for 1-2 hours. Subsequently expose pups to hypoxic conditions (8% O₂/92% N₂) for 2 hours at 37°C [8] [6].
- **Drug Administration:** Prepare **TWS119** fresh before each administration. Dissolve in 1% DMSO and administer via intraperitoneal injection at 30 mg/kg body weight. For preventive effects, administer 20 minutes before HI procedure; for therapeutic effects, administer at various timepoints post-injury [8] [6].
- **Control Groups:** Include sham-operated animals (surgery without artery ligation or hypoxia) and vehicle-treated HI controls (1% DMSO only) [6].
- **Outcome Assessment:** Sacrifice animals at desired endpoints (e.g., 7 days post-HI). Assess histopathological changes by H&E staining, apoptosis by TUNEL assay, neuronal differentiation markers (NeuN, TBR1, CEND1) by immunofluorescence, and synaptic proteins by Western blot [8] [6].

Table 2: Key Technical Considerations for **TWS119** Applications

Parameter	Recommendations	Rationale
Solubility	Prepare fresh stock in DMSO Avoid aqueous solutions	TWS119 is insoluble in water
Precipitation occurs in aqueous buffers	Stability	Store solid at -20°C desiccated Use DMSO stocks within 3 months
Moisture and repeated freeze-thaw cycles degrade compound	Cellular Toxicity	Test range of 0.1-10 µM Include vehicle controls
High concentrations (>10 µM) may cause off-target effects	In Vivo Dosing	30 mg/kg for rodent models IP administration preferred
Established effective dose in neurological models Provides reliable bioavailability	Pathway Validation	Monitor β-catenin stabilization Assess GSK-3β phosphorylation at Ser9
Confirms target engagement Verifies mechanism of action		

Research Implications and Future Directions

The diverse biological effects of **TWS119** across multiple research areas highlight the **broad therapeutic potential** of GSK-3 β inhibition. In neuroscience, the compound's ability to promote neuronal differentiation and provide neuroprotection suggests applications for various neurological disorders, including hypoxic-ischemic encephalopathy, traumatic brain injury, and potentially neurodegenerative conditions [8] [6]. The observed synaptic protection further indicates potential for cognitive enhancement or mitigation of dementia-related pathologies.

In oncology, the **dual activity** of **TWS119** against both epithelial-mesenchymal transition and cancer stem cells positions GSK-3 β inhibition as a promising strategy for treating aggressive cancers like TNBC [4]. The selective toxicity toward mesenchymal-like cancer cells is particularly valuable given the association between mesenchymal features and treatment resistance. Furthermore, the ability of **TWS119** to enhance T-cell persistence and stemness through TSCM generation offers compelling opportunities for improving cancer immunotherapy [9] [7].

The unexpected finding that **TWS119** enhances disease resistance in shrimp [5] expands the potential applications beyond human medicine to include aquaculture and veterinary science. This effect, mediated through modulation of the Wnt/ β -catenin pathway in innate immunity, demonstrates the evolutionary conservation of GSK-3 β 's immunoregulatory functions and suggests broad potential for immune enhancement across species.

For future research, several **methodological considerations** warrant attention. The concentration-dependent effects of **TWS119** emphasize the need for careful dose optimization in different experimental systems. Researchers should also consider the potential differential effects on GSK-3 α versus GSK-3 β , as most studies focus specifically on GSK-3 β inhibition. Additionally, the timing of administration appears critical, particularly in injury models where therapeutic windows may be narrow.

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